3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride
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Overview
Description
3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the alkylation of the oxazole ring with a piperidine derivative.
Formation of the chloride salt: The final step involves the conversion of the compound into its chloride salt form, often through the reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or piperidine moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-5-(2-piperidin-1-ylethyl)-1,2-oxazole: Lacks the chloride ion but has a similar core structure.
3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-thiazole chloride: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
The presence of the chloride ion and the specific arrangement of functional groups in 3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride may confer unique properties, such as enhanced solubility, stability, or biological activity compared to similar compounds.
Properties
CAS No. |
2148-73-4 |
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Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-piperidin-1-ylethyl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-20-15-7-5-14(6-8-15)17-13-16(21-18-17)9-12-19-10-3-2-4-11-19;/h5-8,13H,2-4,9-12H2,1H3;1H |
InChI Key |
GIFBBBDOUHYMDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CCN3CCCCC3.Cl |
Origin of Product |
United States |
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